1-(2-Hydroxypropyl)cyclohexane-1-carbaldehyde
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Overview
Description
1-(2-Hydroxypropyl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . This compound is characterized by a cyclohexane ring substituted with a hydroxypropyl group and an aldehyde group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Hydroxypropyl)cyclohexane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxypropyl)cyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions with various reagents to form different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Hydroxypropyl)cyclohexane-1-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropyl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxypropyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
1-(2-Hydroxypropyl)cyclohexane-1-carbaldehyde can be compared with other similar compounds such as:
Cyclohexanecarboxaldehyde: Lacks the hydroxypropyl group, making it less versatile in certain chemical reactions.
2-Hydroxycyclohexanecarboxaldehyde: Contains a hydroxy group on the cyclohexane ring, leading to different reactivity and applications.
Cyclohexane-1,2-dicarboxaldehyde: Contains two aldehyde groups, which can lead to different chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a variety of applications.
Properties
Molecular Formula |
C10H18O2 |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(2-hydroxypropyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-9(12)7-10(8-11)5-3-2-4-6-10/h8-9,12H,2-7H2,1H3 |
InChI Key |
YIWUNNFAXBDRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCCCC1)C=O)O |
Origin of Product |
United States |
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